molecular formula C5H4ClNO2S B3027798 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid CAS No. 1392804-23-7

2-(4-Chloro-1,3-thiazol-2-yl)acetic acid

Cat. No.: B3027798
CAS No.: 1392804-23-7
M. Wt: 177.61
InChI Key: QYWLJHJXNDAOSH-UHFFFAOYSA-N
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Description

2-(4-Chloro-1,3-thiazol-2-yl)acetic acid is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This compound is characterized by the presence of a chloro group at the 4-position of the thiazole ring and an acetic acid moiety at the 2-position.

Mechanism of Action

Target of Action

Thiazole derivatives have been found to interact with a variety of biological targets, including antimicrobial, anticancer, anti-inflammatory, and anti-hiv targets . The specific targets for this compound may vary depending on its molecular structure and the environment in which it is introduced.

Mode of Action

For instance, they can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules . The specific mode of action for this compound would depend on its specific targets and the biochemical pathways it affects.

Biochemical Pathways

Thiazole derivatives have been found to activate or inhibit various biochemical pathways, potentially leading to a wide range of biological effects . For instance, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which are involved in the conversion of arachidonic acid into thromboxane, prostaglandins, and prostacyclin .

Pharmacokinetics

The thiazole ring is known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability and its distribution within the body.

Result of Action

Thiazole derivatives have been found to have a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anti-hiv activities . The specific effects of this compound would depend on its specific targets and the biochemical pathways it affects.

Action Environment

The action of (4-Chloro-thiazol-2-yl)acetic acid can be influenced by various environmental factors. For instance, the presence of chlorine in low molecular weight compounds can affect its biological activity by altering the electrophilicity of carbon in the C-Cl bond . This can facilitate its reaction with bionucleophiles such as DNA bases or a regulating protein through the displacement of chlorine . Other environmental factors, such as pH, temperature, and the presence of other molecules, could also influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid typically involves the reaction of 4-chloro-2-aminothiazole with chloroacetic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The resulting product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-1,3-thiazol-2-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of 2-(4-substituted-1,3-thiazol-2-yl)acetic acid derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidines.

Properties

IUPAC Name

2-(4-chloro-1,3-thiazol-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO2S/c6-3-2-10-4(7-3)1-5(8)9/h2H,1H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYWLJHJXNDAOSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801302554
Record name 2-Thiazoleacetic acid, 4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801302554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1392804-23-7
Record name 2-Thiazoleacetic acid, 4-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1392804-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiazoleacetic acid, 4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801302554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Chloro-1,3-thiazol-2-yl)acetic acid
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